7-(1-Hydroxyethyl)isoindolin-1-one

Description

BenchChem offers high-quality 7-(1-Hydroxyethyl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1-Hydroxyethyl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

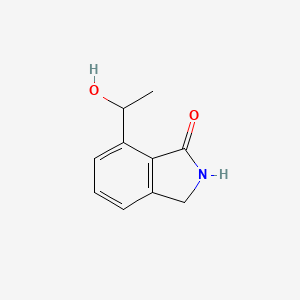

Structure

3D Structure

Properties

IUPAC Name |

7-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6(12)8-4-2-3-7-5-11-10(13)9(7)8/h2-4,6,12H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNDKPYYNQMCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745161 | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-65-9 | |

| Record name | 2,3-Dihydro-7-(1-hydroxyethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-(1-Hydroxyethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive framework in medicinal chemistry. Derivatives of isoindolinone have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The continued exploration of novel isoindolinone derivatives is a vibrant area of research in the quest for new therapeutic agents. This guide provides a detailed examination of the chemical properties of a specific derivative, 7-(1-Hydroxyethyl)isoindolin-1-one, offering insights into its synthesis, characterization, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

7-(1-Hydroxyethyl)isoindolin-1-one is a derivative of isoindolin-1-one substituted at the 7-position of the aromatic ring with a 1-hydroxyethyl group. This substitution introduces a chiral center, and the presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the lactam carbonyl) suggests the potential for specific intermolecular interactions that can influence its solid-state properties and biological activity.

| Property | Value | Source |

| CAS Number | 773-65-9 | [3] |

| Molecular Formula | C10H11NO2 | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| IUPAC Name | 7-(1-hydroxyethyl)isoindolin-1-one | [3] |

Synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one: A Plausible Approach

A proposed synthetic pathway would commence with the commercially available 2-formyl-3-methylbenzoic acid. This starting material can be subjected to bromination at the benzylic position, followed by hydrolysis to introduce a hydroxyl group. Subsequent oxidation would yield the corresponding aldehyde. This aldehyde can then undergo a reductive amination with an appropriate amine, followed by intramolecular cyclization to afford the desired 7-(1-Hydroxyethyl)isoindolin-1-one.

Alternatively, a route starting from a pre-functionalized phthalide could be envisioned. For instance, a Stille or Suzuki coupling could be employed to introduce a vinyl group at the 7-position of a suitable phthalide precursor. Subsequent hydration of the vinyl group would yield the desired 1-hydroxyethyl substituent.

Proposed Synthetic Protocol:

A potential synthetic route could involve the reductive cyclization of a 2-acylbenzoic acid derivative. For instance, starting from 2-acetyl-6-methylbenzoic acid, a sequence of reactions could be employed.

Step 1: Synthesis of 7-Acetylisoindolin-1-one

-

To a solution of 2-acetyl-6-methylbenzoic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent and add an excess of aqueous ammonia.

-

Stir the reaction mixture vigorously. The intramolecular cyclization should proceed to form 7-acetylisoindolin-1-one.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Reduction to 7-(1-Hydroxyethyl)isoindolin-1-one

-

Dissolve 7-acetylisoindolin-1-one in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a dilute acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 7-(1-Hydroxyethyl)isoindolin-1-one.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 7-(1-Hydroxyethyl)isoindolin-1-one, the following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methine, and hydroxyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-4, H-5, H-6) | 7.2 - 7.8 | m | |

| Methine (CH-OH) | ~4.9 | q | ~6.5 |

| Methylene (CH2-N) | ~4.4 | s | |

| Methyl (CH3) | ~1.5 | d | ~6.5 |

| Hydroxyl (OH) | Broad singlet (variable) | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C-3a, C-7a) | ~140-145 |

| Aromatic (C-4, C-5, C-6, C-7) | ~120-135 |

| Methine (CH-OH) | ~65 |

| Methylene (CH2-N) | ~45 |

| Methyl (CH3) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum of 7-(1-Hydroxyethyl)isoindolin-1-one is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration |

| N-H (lactam) | ~3200 (broad) | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (aliphatic) | 3000-2850 | Stretching vibration |

| C=O (lactam) | ~1680 | Stretching vibration |

| C=C (aromatic) | 1600-1450 | Stretching vibration |

Mass Spectrometry

The mass spectrum (Electron Ionization) would likely show a molecular ion peak at m/z = 177. Key fragmentation patterns would involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage of the hydroxyethyl side chain.

Reactivity and Potential Transformations

The chemical reactivity of 7-(1-Hydroxyethyl)isoindolin-1-one is dictated by its three main functional components: the isoindolinone core, the aromatic ring, and the 1-hydroxyethyl side chain.

Reactions of the Isoindolinone Core:

The lactam functionality of the isoindolinone ring is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring. The nitrogen atom can be alkylated or acylated under appropriate conditions.

Reactions of the Aromatic Ring:

The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. The electron-donating character of the alkyl group and the electron-withdrawing nature of the lactam moiety will direct incoming electrophiles to specific positions on the ring.

Reactions of the 1-Hydroxyethyl Side Chain:

The secondary alcohol of the 1-hydroxyethyl group is a key site for chemical transformations.

-

Oxidation: The hydroxyl group can be oxidized to a ketone (7-acetylisoindolin-1-one) using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.[5]

-

Esterification/Etherification: The hydroxyl group can be converted to an ester or an ether through reactions with acyl chlorides, anhydrides, or alkyl halides in the presence of a base.

-

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form a vinyl group.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Potential Applications in Drug Discovery and Materials Science

The isoindolinone scaffold is a well-established pharmacophore, and the introduction of a 1-hydroxyethyl group at the 7-position offers several avenues for further exploration in drug discovery. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, this functional group serves as a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Given the known biological activities of other isoindolinone derivatives, 7-(1-Hydroxyethyl)isoindolin-1-one and its analogs could be investigated for:

-

Anticancer Activity: Many isoindolinone-based compounds have shown potent cytotoxic effects against various cancer cell lines.[6]

-

Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes, such as kinases or proteases.

-

Central Nervous System (CNS) Activity: Some isoindolinones have demonstrated activity as modulators of CNS receptors.

In materials science, the rigid isoindolinone core, combined with the reactive hydroxyl group, could be utilized in the synthesis of novel polymers or functional materials with specific optical or electronic properties.

Conclusion

7-(1-Hydroxyethyl)isoindolin-1-one is a chiral, functionalized isoindolinone derivative with significant potential for further investigation in both medicinal chemistry and materials science. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic strategy, and potential avenues for its application. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug development, encouraging the further exploration of this promising molecule.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. 2024. Available from: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. 2025. Available from: [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. 2025. Available from: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. 2025. Available from: [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. Available from: [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. 2025. Available from: [Link]

-

Formation of N-Hydroxyethylisoindolinone Derivatives in Fungi Requires Highly Coordinated Consecutive Oxidation Steps. ACS Publications. 2025. Available from: [Link]

-

Electrochemical-Induced Benzyl C-H Amination towards the Synthesis of Isoindolinones via Aroyloxy Radical-Mediated C-H Activation. ResearchGate. Available from: [Link]

-

1H NMR Spectroscopy. University of Regensburg. Available from: [Link]

-

Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available from: [Link]

-

FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... ResearchGate. Available from: [Link]

-

13C Direct Detected NMR for Challenging Systems. National Institutes of Health. Available from: [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. 2025. Available from: [Link]

-

2-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)imino]isoindolin-1-one. ResearchGate. Available from: [Link]

-

Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. Available from: [Link]

-

Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. Available from: [Link]

-

Chemical shifts. University of Regensburg. Available from: [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. Available from: [Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI. Available from: [Link]

-

Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. National Institutes of Health. Available from: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. 2024. Available from: [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Available from: [Link]

-

29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. University of Hawai'i at Mānoa. Available from: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available from: [Link]

-

1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available from: [Link]

-

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis-. NIST WebBook. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-(1-Hydroxyethyl)isoindolin-1-one (CAS Number: 773-65-9)

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

The isoindolin-1-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications. This technical guide provides a detailed exploration of 7-(1-Hydroxyethyl)isoindolin-1-one, a specific derivative with the CAS number 773-65-9. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development by elucidating the compound's physicochemical properties, proposing a detailed synthetic pathway, outlining a robust analytical characterization strategy, and discussing its potential therapeutic applications based on the well-established biological activities of the isoindolinone class of molecules.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolin-1-one core is a bicyclic lactam structure that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3] The structural rigidity of the isoindolinone framework, combined with the potential for substitution at various positions, allows for the fine-tuning of its biological activity and pharmacokinetic properties. The presence of a hydroxyethyl group at the 7-position of the isoindolinone ring in the title compound, 7-(1-Hydroxyethyl)isoindolin-1-one, introduces a chiral center and a functional group capable of hydrogen bonding, which can significantly influence its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. While experimental data for 7-(1-Hydroxyethyl)isoindolin-1-one is not extensively available in the public domain, its properties can be predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 773-65-9 | Vendor Information |

| Molecular Formula | C₁₀H₁₁NO₂ | Vendor Information |

| Molecular Weight | 177.20 g/mol | Vendor Information |

| IUPAC Name | 7-(1-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| LogP | Not available |

Synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one: A Proposed Synthetic Pathway

Proposed Retrosynthetic Analysis

A viable retrosynthetic pathway for 7-(1-Hydroxyethyl)isoindolin-1-one is depicted below. The target molecule can be obtained via the reduction of a ketone precursor, 7-acetylisoindolin-1-one. This intermediate can, in turn, be synthesized from a suitably substituted benzoic acid derivative, such as 2-formyl-6-acetylbenzoic acid, through a reductive amination and subsequent intramolecular cyclization.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 7-(1-Hydroxyethyl)isoindolin-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Isoindolinone scaffolds are prevalent in medicinal chemistry, and precise characterization of their derivatives is critical for understanding structure-activity relationships (SAR). This technical guide provides a comprehensive, field-proven strategy for the structural elucidation of 7-(1-hydroxyethyl)isoindolin-1-one, a representative substituted isoindolinone. We will move beyond a simple checklist of techniques, instead focusing on the causality behind the analytical choices and the logical flow of data interpretation. This document details an integrated approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to be self-validating, ensuring the final structure is supported by a robust and cohesive dataset.

The Analytical Challenge: Defining the Structural Questions

Before initiating any analysis, it is crucial to define the precise questions that need to be answered to confirm the structure of 7-(1-hydroxyethyl)isoindolin-1-one. The proposed structure presents several key features that must be verified:

-

Molecular Formula Confirmation: Does the compound have the expected molecular formula of C₁₀H₁₁NO₂?

-

Core Scaffold Identification: Is the isoindolin-1-one ring system present?

-

Substituent Verification: Can we confirm the presence of a 1-hydroxyethyl group (-CH(OH)CH₃)?

-

Regiochemistry Determination: Is the substituent located specifically at the C7 position of the isoindolinone core, as opposed to C4, C5, or C6?

-

Connectivity: How can we definitively prove the covalent bond between the aromatic ring and the substituent?

The Integrated Spectroscopic Workflow

Caption: Integrated workflow for structural elucidation.

Data Acquisition & Interpretation: A Step-by-Step Analysis

This section details the interpretation of hypothetical, yet realistic, data for 7-(1-hydroxyethyl)isoindolin-1-one.

Mass Spectrometry: Establishing the Foundation

The first step in any structural characterization is to determine the molecular formula.[1] High-Resolution Mass Spectrometry (HRMS) provides the necessary accuracy.

-

Experiment: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS.

-

Result: A molecular ion peak [M+H]⁺ is observed at m/z 178.0863.

-

Analysis: The calculated exact mass for C₁₀H₁₁NO₂ + H⁺ is 178.0868. The observed mass is within 3 ppm of the calculated mass, confirming the molecular formula is C₁₀H₁₁NO₂ . This corresponds to a degree of unsaturation of 6, which is consistent with a substituted benzene ring (4), a carbonyl group (1), and a second ring (1).

-

Fragmentation: Tandem MS (MS/MS) can provide initial structural clues. Common fragmentation patterns for alcohols include the loss of water (-18 Da).[2] A fragment at m/z 160 ([M+H - H₂O]⁺) would support the presence of the hydroxyl group. Cleavage of the C-C bond adjacent to the oxygen is also common.[2][3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups proposed in the structure.[4][5]

-

Experiment: Fourier-Transform Infrared (FTIR) Spectroscopy, KBr pellet or thin film.

-

Expected Absorptions:

-

~3400 cm⁻¹ (broad, strong): This peak is highly characteristic of the O-H stretching vibration from the alcohol, broadened due to hydrogen bonding.[6][7]

-

~3200 cm⁻¹ (medium): Corresponds to the N-H stretch of the secondary amide (lactam).

-

~3050 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2970 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl group.

-

~1680 cm⁻¹ (strong, sharp): This is a critical peak corresponding to the C=O (amide I band) stretch of the γ-lactam.[4][8] Its position indicates a conjugated, five-membered ring system.

-

1D NMR Spectroscopy: Mapping the Proton and Carbon Framework

One-dimensional ¹H and ¹³C NMR spectra provide the foundational map of the molecule's electronic environment and carbon skeleton.[9][10]

-

¹H NMR Analysis: The proton spectrum allows us to identify and quantify all unique proton environments.

-

Aromatic Region (δ 7.2-7.8 ppm): Three protons are expected, consistent with a trisubstituted benzene ring. Their splitting patterns (multiplicities) are key to determining the substitution pattern. A 1,2,3-trisubstituted pattern (as in the 7-substituted isoindolinone) would typically yield a doublet, a triplet, and a doublet.

-

Methylene Protons (δ ~4.4 ppm): The two protons of the -CH₂- group in the lactam ring (H-3) are diastereotopic and adjacent to a carbonyl, appearing as a singlet.

-

Methine Proton (δ ~5.0 ppm): The -CH(OH)- proton (H-8) is a quartet due to coupling with the three methyl protons. Its downfield shift is caused by the adjacent oxygen atom.

-

Methyl Protons (δ ~1.5 ppm): The -CH₃ protons (H-9) appear as a doublet, coupled to the single methine proton.

-

Exchangeable Protons: The N-H (δ ~8.5 ppm) and O-H (δ ~5.5 ppm) protons will appear as broad singlets and can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

-

-

¹³C NMR & DEPT-135 Analysis: This combination reveals all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl (C-1) is the most downfield signal.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected: three protonated (CH) and three quaternary (Cq).

-

Methine Carbon (δ ~65 ppm): The oxygen-bearing C-8 carbon.

-

Methylene Carbon (δ ~45 ppm): The C-3 carbon of the lactam ring.

-

Methyl Carbon (δ ~25 ppm): The C-9 methyl carbon.

-

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-(1-Hydroxyethyl)isoindolin-1-one (500 MHz, DMSO-d₆)

| Atom No. | ¹H Shift (ppm) | Multiplicity | J (Hz) | Int. | ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|---|---|---|

| 1 | - | - | - | - | 170.1 | Cq |

| 3 | 4.45 | s | - | 2H | 45.2 | CH₂ |

| 3a | - | - | - | - | 144.5 | Cq |

| 4 | 7.65 | d | 7.6 | 1H | 123.5 | CH |

| 5 | 7.40 | t | 7.6 | 1H | 129.0 | CH |

| 6 | 7.55 | d | 7.6 | 1H | 122.8 | CH |

| 7 | - | - | - | - | 141.2 | Cq |

| 7a | - | - | - | - | 132.0 | Cq |

| 8 | 4.95 | q | 6.5 | 1H | 65.4 | CH |

| 9 | 1.48 | d | 6.5 | 3H | 25.1 | CH₃ |

| NH | 8.50 | br s | - | 1H | - | - |

| OH | 5.45 | d | 4.0 | 1H | - | - |

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR suggests the presence of the required fragments, 2D NMR is indispensable for proving their connectivity.[11][12][13] A combination of COSY, HSQC, and HMBC experiments is used to build the final structure.[14][15]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Key Insight: A strong cross-peak will be observed between the methine proton (H-8, δ 4.95) and the methyl protons (H-9, δ 1.48), confirming the -CH-CH₃ fragment. Another crucial set of correlations will appear between the adjacent aromatic protons H-4, H-5, and H-6, confirming their sequence on the ring.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (¹JCH).

-

Key Insight: This experiment allows for the unambiguous assignment of every protonated carbon in Table 1. For example, the proton signal at δ 4.95 will show a correlation to the carbon signal at δ 65.4, definitively assigning this as C-8.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[1][14]

-

Key Insight (Proving the Regiochemistry): The entire structure is confirmed by key long-range correlations.

-

Connecting the Substituent to the Ring: The methine proton H-8 (δ 4.95) must show a correlation to the quaternary aromatic carbon C-7 (δ 141.2). This ³JCH correlation is the definitive proof that the hydroxyethyl group is attached at position 7.

-

Confirming the Aromatic Substitution: The aromatic proton H-6 (δ 7.55) should show correlations to both C-7a and C-4. Similarly, H-5 will correlate to C-7 and C-3a.

-

Verifying the Lactam Structure: The methylene protons H-3 (δ 4.45) will show a strong correlation to the carbonyl carbon C-1 (²JCH) and the quaternary carbon C-3a (²JCH). The NH proton (δ 8.50) should show a correlation to C-1 and C-7a.

-

-

Caption: Key HMBC correlations confirming the final structure.

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the structure of 7-(1-hydroxyethyl)isoindolin-1-one can be determined with a high degree of confidence. The process begins with HRMS to establish the molecular formula, followed by FTIR to identify key functional groups. 1D NMR provides the initial proton and carbon assignments. Finally, a series of 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, serve to piece the fragments together, confirm the specific regiochemistry, and validate the entire structural hypothesis. This integrated, causality-driven approach ensures a robust and defensible structural elucidation critical for advancing research and development.

Appendix: Experimental Protocols

General: All solvents used for NMR spectroscopy (e.g., DMSO-d₆) should be of high isotopic purity (≥99.9%). The sample should be free of particulate matter.

Protocol 1: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

Protocol 2: NMR Data Acquisition (Typical Parameters on a 500 MHz Spectrometer)

-

Tuning and Matching: Tune and match the probe for ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR:

-

Pulse Program: zg30

-

Acquisition Time (AQ): ~3.0 s

-

Relaxation Delay (D1): 2.0 s

-

Number of Scans (NS): 8-16

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Acquisition Time (AQ): ~1.0 s

-

Relaxation Delay (D1): 2.0 s

-

Number of Scans (NS): 1024-4096 (or as needed for S/N)

-

-

¹H-¹H COSY:

-

Pulse Program: cosygpprqf

-

Relaxation Delay (D1): 1.5-2.0 s

-

Number of Scans (NS): 4-8 per increment

-

-

¹H-¹³C HSQC:

-

Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)

-

Relaxation Delay (D1): 1.5 s

-

Number of Scans (NS): 8-16 per increment

-

-

¹H-¹³C HMBC:

-

Pulse Program: hmbcgplpndqf

-

Relaxation Delay (D1): 1.5-2.0 s

-

Long-range coupling delay optimized for ~8 Hz.

-

Number of Scans (NS): 16-64 per increment

-

References

-

Blythe, A., et al. (2021). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. PubMed. Available at: [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry. Available at: [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Master Organic Chemistry. (2016). Interpreting Infrared (IR) Spectroscopy: A Quick Primer. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

Sources

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. emerypharma.com [emerypharma.com]

- 15. dlsu.edu.ph [dlsu.edu.ph]

An In-Depth Technical Guide to 7-(1-Hydroxyethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules of significant biological and pharmaceutical importance.[1] Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on a specific derivative, 7-(1-Hydroxyethyl)isoindolin-1-one, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals engaged in drug discovery and development.

Section 1: Core Molecular Attributes of 7-(1-Hydroxyethyl)isoindolin-1-one

7-(1-Hydroxyethyl)isoindolin-1-one is a substituted isoindolinone characterized by the presence of a 1-hydroxyethyl group at the 7-position of the isoindolin-1-one core. This substitution introduces a chiral center, a hydroxyl functional group, and alters the electronic and steric profile of the parent molecule, which can significantly influence its biological activity and pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties govern its solubility, permeability, and ultimately, its bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | Calculated from Molecular Formula |

| Exact Mass | 177.0790 u | Calculated from Molecular Formula |

| CAS Number | 773-65-9 |

Structural Representation

The two-dimensional and three-dimensional structures of 7-(1-Hydroxyethyl)isoindolin-1-one are crucial for understanding its interaction with biological targets.

Section 2: Synthesis Strategies for the Isoindolin-1-one Scaffold

The synthesis of the isoindolin-1-one core is a well-established area of organic chemistry, with numerous methodologies developed to access this versatile scaffold. While a specific, detailed experimental protocol for the synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one is not prominently available in the reviewed literature, several general strategies for constructing substituted isoindolin-1-ones can be adapted.

General Synthetic Approaches

The construction of the isoindolin-1-one skeleton often involves the formation of the five-membered lactam ring. Common strategies include:

-

Reductive C-N coupling and intramolecular amidation: This approach can utilize starting materials like 2-carboxybenzaldehydes and primary amines, which undergo reductive amination followed by cyclization.[2]

-

Nucleophilic cyclization: Reactions between an amide and an alkyne can efficiently produce isoindolin-1-ones.[3]

-

From 3-Alkylidenephthalides: An ultrasonic-assisted method involves the reaction of 3-alkylidenephthalides with primary amines to yield 3-hydroxyisoindolin-1-ones.[1]

-

Palladium-catalyzed C-H activation: This modern approach allows for the direct functionalization of C-H bonds to construct the isoindolinone ring.

-

Addition of organometallic reagents to phthalimides: This method can be used to introduce substituents at the 3-position.[4]

Proposed Synthesis of 7-(1-Hydroxyethyl)isoindolin-1-one

A plausible synthetic route to 7-(1-Hydroxyethyl)isoindolin-1-one could involve the use of a suitably substituted starting material, such as 2-formyl-3-(1-hydroxyethyl)benzoic acid or a related derivative. The key challenge lies in the synthesis of this specific substituted aromatic precursor.

Retrosynthetic Analysis:

A retrosynthetic approach suggests that the target molecule can be disconnected at the amide bond, leading back to a substituted aminocarboxylic acid, which in turn could be derived from a functionalized phthalide or a related aromatic compound.

Section 3: Analytical Characterization

The unambiguous identification and characterization of 7-(1-Hydroxyethyl)isoindolin-1-one would rely on a combination of spectroscopic techniques. Although specific experimental spectra for this compound are not available in the public domain, this section outlines the expected spectroscopic features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons, as well as the chiral center. Key signals would include:

-

Aromatic protons on the benzene ring, exhibiting characteristic splitting patterns.

-

A quartet for the methine proton of the hydroxyethyl group, coupled to the adjacent methyl protons.

-

A doublet for the methyl protons of the hydroxyethyl group.

-

A singlet or AB quartet for the methylene protons of the isoindolinone ring.

-

A broad singlet for the N-H proton of the lactam.

-

A singlet for the hydroxyl proton.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in their unique chemical environments. The carbonyl carbon of the lactam would appear significantly downfield (typically in the 170-185 ppm range). Aromatic carbons would resonate in the 125-150 ppm region, while the aliphatic carbons of the hydroxyethyl and methylene groups would appear at higher field.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The expected fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve the loss of water from the hydroxyethyl group, cleavage of the ethyl group, and fragmentation of the isoindolinone ring.

Section 4: Potential Applications in Drug Discovery and Development

The isoindolin-1-one scaffold is a well-recognized pharmacophore with a broad range of biological activities.[1] The introduction of a 1-hydroxyethyl group at the 7-position of the isoindolin-1-one core in 7-(1-Hydroxyethyl)isoindolin-1-one could modulate its activity and selectivity towards various biological targets.

Areas of Therapeutic Interest

Based on the known pharmacology of related isoindolinone derivatives, potential therapeutic applications for 7-(1-Hydroxyethyl)isoindolin-1-one could include:

-

Oncology: Many isoindolinone-based compounds have demonstrated potent anticancer activity.[5]

-

Inflammation and Immunology: The isoindolinone scaffold is present in compounds with anti-inflammatory properties.

-

Central Nervous System (CNS) Disorders: Certain isoindolinone derivatives have shown activity as neuroprotective agents.

The hydroxyl group and the chiral center in 7-(1-Hydroxyethyl)isoindolin-1-one provide opportunities for further chemical modification to optimize its pharmacological profile. The synthesis and biological evaluation of both enantiomers would be a critical step in exploring its therapeutic potential.

Section 5: Conclusion and Future Directions

7-(1-Hydroxyethyl)isoindolin-1-one represents an intriguing yet underexplored member of the pharmacologically significant isoindolin-1-one family. This technical guide has provided a foundational understanding of its core molecular attributes, plausible synthetic strategies, and potential areas for therapeutic investigation.

Future research efforts should focus on:

-

Development of a robust and scalable synthesis for 7-(1-Hydroxyethyl)isoindolin-1-one to enable further studies.

-

Complete analytical characterization , including the acquisition and interpretation of NMR and mass spectrometry data.

-

Comprehensive biological screening to elucidate its pharmacological profile and identify potential molecular targets.

-

Investigation of the stereochemistry-activity relationship by separating and evaluating the individual enantiomers.

The insights gained from such studies will be invaluable for drug development professionals seeking to leverage the therapeutic potential of the versatile isoindolin-1-one scaffold.

References

-

Upadhyay, S., & Gek-Liang, T. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722. [Link]

- Saleh, M., & El-Gazzar, A. R. A. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401035.

-

Bubar, A., Estey, P., Lawson, M., & Eisler, S. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry, 77(3), 1572–1578. [Link]

-

Nguyen, T. H. T., Nguyen, H. T., & Vo, T. N. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(35), 22759–22768. [Link]

-

Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines for the synthesis of N-substituted isoindolinones. Organic Letters, 14(7), 1876–1879. [Link]

Sources

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. Synthesis of extended, π-conjugated isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 7-(1-Hydroxyethyl)isoindolin-1-one

Introduction

7-(1-Hydroxyethyl)isoindolin-1-one is a member of the isoindolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, appearing in various biologically active molecules and pharmaceutical agents[1][2]. The isoindolinone core is a key pharmacophore that provides a rigid scaffold for the presentation of functional groups that can interact with biological targets[2][3]. The solubility of any potential drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[4][5] Poor aqueous solubility is a major challenge in drug development, often leading to variable and inadequate drug absorption.[4][6]

This in-depth technical guide provides a framework for characterizing the solubility of 7-(1-Hydroxyethyl)isoindolin-1-one. In the absence of extensive publicly available experimental data for this specific molecule, this document will focus on the foundational principles and methodologies for determining its solubility. We will explore the theoretical considerations based on its structure, detail the authoritative experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that influence the solubility of compounds within this class. This guide is intended for researchers, scientists, and drug development professionals who are working with 7-(1-Hydroxyethyl)isoindolin-1-one or similar novel chemical entities.

Physicochemical Properties and Predicted Solubility

To provide a more quantitative prediction, computational models can be employed. While a specific predicted logS value for this exact molecule is not found in the initial search, we can look at a closely related analog, 7-(Hydroxymethyl)isoindolin-1-one, which has a predicted XLogP3 value of -0.1.[8] Generally, a lower logP value is associated with higher aqueous solubility. Given the structural similarity, it is reasonable to hypothesize that 7-(1-Hydroxyethyl)isoindolin-1-one will also exhibit a relatively low logP and, consequently, have some degree of aqueous solubility.

Table 1: Predicted Physicochemical Properties of a Structurally Related Compound

| Property | Predicted Value for 7-(Hydroxymethyl)isoindolin-1-one | Source |

| Molecular Weight | 163.17 g/mol | PubChem[8] |

| XLogP3 | -0.1 | PubChem[8] |

| Hydrogen Bond Donors | 2 | PubChem[8] |

| Hydrogen Bond Acceptors | 2 | PubChem[8] |

These predicted values for a close analog suggest that 7-(1-Hydroxyethyl)isoindolin-1-one is likely to be a compound with drug-like properties where solubility, while potentially not problematic, will require careful experimental determination.

Methodologies for Experimental Solubility Determination

The experimental determination of solubility is a cornerstone of preclinical drug development. Two primary types of solubility are measured: kinetic and thermodynamic. Each provides different, yet complementary, insights into the behavior of a compound.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method typically employed in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent stock (usually DMSO) into an aqueous buffer.[9] This measurement reflects the compound's tendency to precipitate out of a supersaturated solution under non-equilibrium conditions. While not a true measure of thermodynamic equilibrium, it is invaluable for quickly ranking compounds and identifying potential solubility liabilities early in the discovery process.[10]

This protocol is a standard method for determining kinetic solubility using nephelometry to detect precipitation.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-(1-Hydroxyethyl)isoindolin-1-one in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., 198 µL of phosphate-buffered saline (PBS) at pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: The plate is typically incubated at room temperature or 37°C for a defined period, often between 1 to 2 hours.[9]

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Causality behind Experimental Choices: The use of DMSO is standard due to its ability to dissolve a wide range of organic compounds.[11] The rapid dilution into an aqueous buffer mimics the initial dissolution and potential precipitation of an orally administered drug upon entering the aqueous environment of the gastrointestinal tract. The 1-2 hour incubation time is a balance between throughput and allowing for the initial precipitation to occur.

Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, is the true measure of a compound's solubility. It is defined as the saturation concentration of a compound in a specific solvent at equilibrium with its most stable solid-state form.[10] This measurement is more time and resource-intensive than kinetic solubility but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[12] It is a critical parameter for lead optimization and formulation development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Addition of Excess Solid: An excess amount of solid 7-(1-Hydroxyethyl)isoindolin-1-one is added to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values relevant to the gastrointestinal tract, such as pH 2.0, 4.5, and 7.4).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (usually 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]

-

Data Analysis: A standard curve is prepared using known concentrations of the compound to accurately quantify the solubility in the experimental samples.

Causality behind Experimental Choices: The addition of excess solid ensures that a saturated solution is formed. The prolonged incubation with agitation is necessary to allow the system to reach a true thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable polymorph.[12] HPLC or LC-MS is used for quantification due to their high sensitivity and specificity, allowing for accurate measurement of the dissolved compound even at low concentrations.

Factors Influencing the Solubility of 7-(1-Hydroxyethyl)isoindolin-1-one

Several factors can influence the measured solubility of 7-(1-Hydroxyethyl)isoindolin-1-one. A thorough understanding of these is crucial for accurate data interpretation and for developing strategies to improve solubility if needed.

-

pH: The isoindolinone core contains an amide functional group which can exhibit very weak acidic or basic properties. The presence of the hydroxyl group also introduces a potential for ionization. Therefore, the pH of the aqueous medium is expected to have an impact on the solubility of the compound. Determining the pKa of the molecule is essential for understanding its pH-solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is important to control the temperature during solubility experiments to ensure reproducibility.[4]

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly affect its solubility. Amorphous forms are generally more soluble than their crystalline counterparts, although they are also less stable.[13] It is crucial to characterize the solid form of 7-(1-Hydroxyethyl)isoindolin-1-one used in solubility studies.

-

Presence of Co-solvents and Excipients: The solubility of a compound can be significantly altered by the presence of co-solvents (e.g., ethanol, propylene glycol) or formulation excipients such as surfactants.[4] These are often used in drug formulations to enhance the solubility of poorly soluble compounds.

Conclusion

While specific, publicly available solubility data for 7-(1-Hydroxyethyl)isoindolin-1-one is limited, a robust framework exists for its comprehensive experimental determination. Based on its chemical structure, which includes a polar hydroxyethyl group, it is anticipated to have some degree of aqueous solubility. However, precise quantification through standardized kinetic and thermodynamic solubility assays is imperative for its progression as a potential drug candidate.

The methodologies outlined in this guide, from high-throughput kinetic screening to the gold-standard shake-flask thermodynamic method, provide a clear path for researchers to generate the critical data needed to understand the ADME properties of this molecule. A thorough characterization of its pH-dependent solubility, solid-state properties, and the effects of potential formulation components will be essential for making informed decisions in the drug development process. The insights gained from these studies will not only define the developability of 7-(1-Hydroxyethyl)isoindolin-1-one but also guide the rational design of future analogs with optimized physicochemical properties.

References

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

ResearchGate. 2-(2-Hydroxyethyl)isoindoline-1,3-dione | Request PDF. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021). [Link]

-

ACS Publications. Formation of N-Hydroxyethylisoindolinone Derivatives in Fungi Requires Highly Coordinated Consecutive Oxidation Steps | Organic Letters. [Link]

-

PubChem. 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Wikipedia. Isoindoline. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

PubChem. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078. [Link]

-

PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

-

MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. ijnrd.org [ijnrd.org]

- 7. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 8. 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. raytor.com [raytor.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoindolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The isoindolinone scaffold, a bicyclic aromatic lactam, represents a cornerstone in contemporary medicinal chemistry. Its journey from a controversial sedative to a versatile pharmacophore targeting a wide array of pathologies underscores its significance in drug development. This technical guide provides a comprehensive exploration of the diverse biological activities inherent to the isoindolinone core. We will delve into the key therapeutic areas where this scaffold has made a significant impact, including oncology, immunology, neurodegenerative diseases, and infectious diseases. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical application of relevant in vitro and in vivo assays. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to effectively leverage the isoindolinone scaffold in their therapeutic programs.

The Renaissance of a Scaffold: From Thalidomide to Targeted Therapies

The history of the isoindolinone scaffold is inextricably linked to the story of thalidomide. Initially marketed as a sedative in the late 1950s, its tragic teratogenic effects led to its withdrawal and a paradigm shift in drug regulation[]. However, decades later, the discovery of thalidomide's potent anti-inflammatory and anti-angiogenic properties sparked a renaissance for the isoindolinone core[]. This led to its repurposing for treating complications of leprosy and, most notably, multiple myeloma[2][3]. This revival spurred the development of immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, which exhibit enhanced potency and a better safety profile[][4]. These second-generation IMiDs solidified the isoindolinone framework as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets[5].

Anticancer Activity: A Multifaceted Approach to Oncology

The most profound impact of the isoindolinone scaffold has been in the field of oncology. Derivatives of this core have demonstrated a remarkable breadth of anticancer activities, operating through diverse and often interconnected mechanisms.

Immunomodulation via Cereblon (CRBN) E3 Ubiquitin Ligase

A landmark discovery in understanding the anticancer effects of isoindolinone-based IMiDs was the identification of Cereblon (CRBN) as their primary molecular target[6][7]. CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).

Mechanism of Action: Lenalidomide and pomalidomide bind to CRBN, modulating the substrate specificity of the E3 ligase complex. This binding event induces the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[6][8]. The degradation of these transcription factors is a critical event that leads to both direct cytotoxic effects on multiple myeloma cells and a potent immunomodulatory response[8][9]. The downstream consequences include:

-

Direct Anti-Myeloma Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC, ultimately inducing apoptosis in malignant plasma cells[7].

-

T-cell Co-stimulation: IMiDs enhance T-cell proliferation and increase the production of Interleukin-2 (IL-2), a key cytokine for T-cell activation and survival[9].

-

NK Cell Activation: These compounds augment the cytotoxic activity of Natural Killer (NK) cells, an essential component of the innate immune system's anti-tumor response[9][10].

-

Inhibition of Pro-inflammatory Cytokines: IMiDs also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes[9].

dot graph "IMiD_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Mechanism of Immunomodulatory Drugs (IMiDs) in Multiple Myeloma.

Histone Deacetylase (HDAC) Inhibition

Several isoindolinone derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.

Mechanism of Action: HDAC inhibitors function by binding to the zinc-containing catalytic domain of HDACs, preventing the removal of acetyl groups from histones and other non-histone proteins[11]. This leads to hyperacetylation, which in turn results in a more open chromatin structure, allowing for the transcription of previously silenced genes. The anticancer effects of isoindolinone-based HDAC inhibitors are mediated through:

-

Induction of p21: Upregulation of the cyclin-dependent kinase inhibitor p21^(WAF1/CIP1) leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints[5][12][13].

-

Apoptosis Induction: Activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[5][14].

-

Modulation of Signaling Pathways: HDAC inhibitors can affect various signaling pathways, including the activation of ERK, which can influence cell differentiation[5].

A representative compound, 17a , demonstrated more potent growth-inhibitory activity against pancreatic cancer cells and greater upregulation of p21 expression than the clinically used HDAC inhibitor vorinostat[12].

| Compound | Target | IC50 (nM) against HDAC1 | Anticancer Activity | Reference |

| 5b | HDAC1-3 | 65.1 | Potent antiproliferative activity against several cancer cell lines. | [15] |

| 13a | HDAC1 | 57.9 | Potent antiproliferative activity against several cancer cell lines. | [15] |

| 17a | HDAC | - | More potent growth-inhibitory activity against pancreatic cancer cells than vorinostat. | [12] |

Other Anticancer Mechanisms

The versatility of the isoindolinone scaffold allows for its derivatization to target other key players in cancer progression, including:

-

Carbonic Anhydrase (CA) Inhibition: Certain isoindolinone derivatives exhibit potent inhibitory activity against carbonic anhydrases, particularly hCA I and II[16]. These enzymes are involved in pH regulation and are often overexpressed in tumors, contributing to their survival and proliferation.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Isoindolinones have been explored as potential inhibitors of CDKs, such as CDK7, which are critical for both cell cycle progression and transcription, making them attractive targets for cancer therapy[17].

-

p53 Activation: Some tryptophanol-derived isoindolinones have been identified as direct reactivators of wild-type and mutant p53, a key tumor suppressor protein[18].

Neuroprotective and Neuromodulatory Activities

Isoindolinone derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, primarily through their enzyme inhibitory and antioxidant properties.

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Isoindoline-1,3-dione derivatives have been shown to be effective AChE inhibitors[16].

Neuroprotection via Nrf2 Signaling Pathway

Mechanism of Action: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some isoindolinone derivatives have demonstrated neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[19][20][21]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes such as NQO-1 and GSTK1, which help to mitigate oxidative stress and protect neuronal cells[20].

dot graph "Nrf2_Pathway_Activation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Neuroprotective Mechanism via Nrf2 Pathway Activation.

Antiviral and Antimicrobial Activities

The isoindolinone scaffold has also been investigated for its potential in combating infectious diseases.

-

Antiviral Activity: Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV)[2][22][23]. The mechanisms of action are varied and can involve the inhibition of key viral enzymes like reverse transcriptase or interference with viral entry and replication processes[23][24]. Some isoindolinone derivatives have been patented as HIV replication inhibitors[25].

-

Antimicrobial Activity: Certain isoindolinone compounds have demonstrated antimicrobial properties, highlighting their potential for development as novel antibiotics[16].

Other Notable Biological Activities

The versatility of the isoindolinone core extends to other therapeutic areas:

-

Cardiovascular Applications: Isoindolinone derivatives have been developed as potent and selective blockers of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation[26][27].

-

Enzyme Inhibition: Beyond the targets already discussed, isoindolinone-based compounds have been shown to inhibit other enzymes of therapeutic relevance, such as urease[6].

Experimental Protocols: A Practical Guide

To facilitate the investigation of isoindolinone derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} General Experimental Workflow for Isoindolinone Drug Discovery.

WST-1 Cell Viability Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan, a colored compound. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isoindolinone derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro HDAC Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit HDAC activity.

-

Principle: An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody recognizes the deacetylated product, and a secondary antibody conjugated to an enzyme (e.g., HRP) provides a colorimetric signal.

-

Procedure:

-

Sample Addition: Add the isoindolinone inhibitor and the HDAC enzyme (from nuclear extract or a purified source) to the wells of the substrate-coated plate.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for deacetylation.

-

Washing: Wash the wells to remove the enzyme and inhibitor.

-

Antibody Incubation: Add the capture antibody, incubate, and wash. Then add the detection antibody, incubate, and wash.

-

Signal Development: Add the developer solution and incubate until color develops.

-

Absorbance Measurement: Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity and inhibition.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

-

Procedure:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE enzyme solution.

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB solution, the isoindolinone inhibitor at various concentrations, and the AChE enzyme solution.

-

Initiation: Start the reaction by adding the ATCI substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Structure-Activity Relationship (SAR) and Drug Development Considerations

Systematic modification of the isoindolinone scaffold has provided valuable insights into the structural requirements for various biological activities.

-

Anticancer Activity: For isoindole-1,3-dione derivatives, the nature and position of substituents on the phthalimide ring and the N-substituent are critical for cytotoxicity. For instance, the introduction of bulky silyl ether and bromo groups can enhance anticancer activity[28][29].

-

Kv1.5 Blockade: For Kv1.5 blockers, modifications of the two side chains on the isoindolinone scaffold, while leaving the core unsubstituted, can lead to metabolically stable compounds with good in vivo pharmacokinetic profiles[26].

-

Pharmacokinetics (ADME): The physicochemical properties of isoindolinone derivatives, such as lipophilicity and aqueous solubility, significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. In silico tools and in vitro assays (e.g., Caco-2 permeability, microsomal stability) are crucial for optimizing these properties during lead optimization[30][31]. For example, some derivatives show high gastrointestinal absorption and can cross the blood-brain barrier, which is advantageous for neurological applications[30].

Future Perspectives and Conclusion

The isoindolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the ability to modulate its biological activity through targeted chemical modifications make it an enduringly attractive core for medicinal chemists. Future research will likely focus on:

-

Development of Isoform-Selective Inhibitors: For targets like HDACs, developing inhibitors with greater selectivity for specific isoforms could lead to improved efficacy and reduced off-target effects.

-

Novel Mechanisms of Action: Exploring new biological targets for the isoindolinone scaffold beyond the well-established ones.

-

Combination Therapies: Investigating the synergistic effects of isoindolinone-based drugs with other therapeutic agents to overcome drug resistance and enhance clinical outcomes.

-

Targeted Drug Delivery: Employing novel drug delivery systems to improve the therapeutic index of potent isoindolinone derivatives.

References

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). Bentham Science. Available at: [Link]

-

Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5. (2022). Molecules. Available at: [Link]

-

What is the mechanism of Pomalidomide?. (2024). Patsnap Synapse. Available at: [Link]

-

What are the molecular and cellular mechanisms involved in the action of Pomalidomide?. (n.d.). R Discovery. Available at: [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (2013). Leukemia & Lymphoma. Available at: [Link]

-

Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Molecules. Available at: [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Journal of Receptors and Signal Transduction. Available at: [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative. (2023). Journal of Receptors and Signal Transduction. Available at: [Link]

-

The novel mechanism of lenalidomide activity. (2015). Blood. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

-

ISO produced neuroprotection via the Nrf2/HO‐1 signaling pathway. (a,... (n.d.). ResearchGate. Available at: [Link]

-

Cereblon E3 ligase modulator. (n.d.). Wikipedia. Available at: [Link]

-